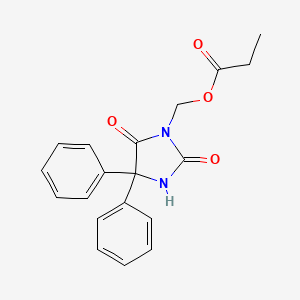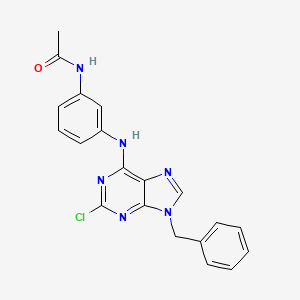
Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- is a complex organic compound that belongs to the class of acetamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions:
Amidation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced or replaced on the purine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(3-((2-chloro-9H-purin-6-yl)amino)phenyl)-
- Acetamide, N-(3-((2-chloro-9-(methyl)-9H-purin-6-yl)amino)phenyl)-
- Acetamide, N-(3-((2-chloro-9-(phenyl)-9H-purin-6-yl)amino)phenyl)-
Uniqueness
The uniqueness of Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- lies in its specific substitution pattern on the purine ring and the presence of the phenylmethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
125827-88-5 |
|---|---|
Fórmula molecular |
C20H17ClN6O |
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
N-[3-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O/c1-13(28)23-15-8-5-9-16(10-15)24-18-17-19(26-20(21)25-18)27(12-22-17)11-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,23,28)(H,24,25,26) |
Clave InChI |
CGTISFSIFVAIOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)
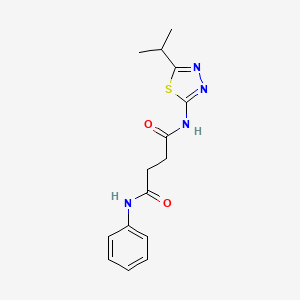
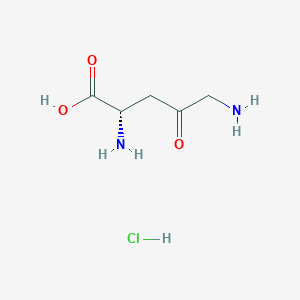

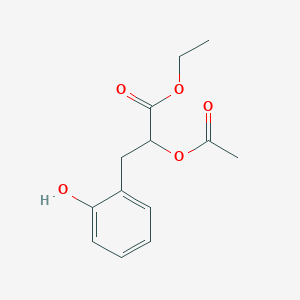

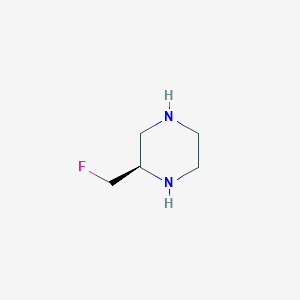

![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)
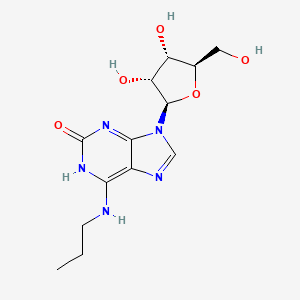


![Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate](/img/structure/B12937972.png)
